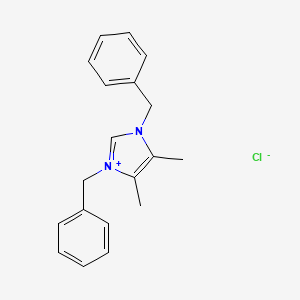

Lepidiline A

Beschreibung

See also: Lepidium meyenii root (part of).

Eigenschaften

IUPAC Name |

1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATWGHMQWRXUNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596093-98-0 | |

| Record name | Lepidiline A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEPIDILINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid Lepidiline A: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline A, a unique imidazole alkaloid, has garnered significant attention within the scientific community for its presence in the revered medicinal plant Lepidium meyenii (Maca) and its potential pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, detailed protocols for its isolation and purification, and an exploration of its biological mechanisms of action. Quantitative data on extraction yields and cytotoxic activity are presented in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways associated with this compound's bioactivity are visually represented through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Lepidium meyenii, commonly known as Maca, is a cruciferous vegetable native to the high Andes of Peru. For centuries, its roots have been utilized in traditional medicine for their purported benefits in enhancing fertility and vitality. Modern phytochemical investigations have led to the identification of a diverse array of bioactive compounds in Maca, including the notable class of imidazole alkaloids known as lepidilines.

This compound, or 1,3-dibenzyl-4,5-dimethylimidazolium chloride, is a prominent member of this family.[1][2] Its unique chemical structure and biological activities have made it a subject of interest for potential therapeutic applications. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical framework for its study and potential development.

Natural Source and Chemical Profile

The primary and exclusive natural source of this compound is the root of the Lepidium meyenii plant.[1][3] This herbaceous biennial is cultivated in the harsh climatic conditions of the Peruvian Central Andes. The chemical profile of Maca is rich and varied, containing macamides, macaenes, glucosinolates, and a range of alkaloids, with the lepidilines being a signature class of compounds.[4]

Chemical Structure of this compound:

-

IUPAC Name: 1,3-dibenzyl-4,5-dimethylimidazol-1-ium chloride

-

Molecular Formula: C₁₉H₂₁ClN₂

-

CAS Number: 596093-98-0

Isolation and Purification of this compound from Lepidium meyenii

The extraction and purification of this compound from Maca root require a multi-step approach to isolate it from the complex matrix of other phytochemicals.

Experimental Protocol: Extraction and Chromatographic Purification

A recently developed method utilizing centrifugal partition chromatography (CPC) followed by semi-preparative high-performance liquid chromatography (HPLC) has proven effective for the isolation of lepidilines, including this compound.

3.1.1. Extraction

-

Sample Preparation: Dried and powdered Maca roots are used as the starting material.

-

Solvent Extraction: The powdered root is subjected to extraction with a suitable solvent system. For instance, pressurized liquid extraction with 80% ethanol at elevated temperatures (e.g., 80-100°C) has been shown to be effective.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Centrifugal Partition Chromatography (CPC)

-

Solvent System Selection: A biphasic solvent system is selected for CPC. A common system is composed of ethyl acetate, n-butanol, and water in a specific ratio (e.g., 3:2:5 v/v/v).

-

Column Preparation: The CPC column is filled with the stationary phase (the denser aqueous phase) and then rotated at a specific speed (e.g., 1200 rpm).

-

Sample Injection: The crude extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

-

Elution: The mobile phase (the less dense organic phase) is pumped through the column at a defined flow rate, initiating the separation process based on the differential partitioning of the compounds between the two liquid phases.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing lepidilines.

3.1.3. Semi-Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system of water (often with a modifier like formic acid) and acetonitrile is employed.

-

Purification: The fractions from CPC containing this compound are pooled, concentrated, and injected into the semi-preparative HPLC system for final purification.

-

Compound Identification: The purified this compound is identified by comparing its retention time with a standard and further characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: Extraction Yields

The yield of this compound from Maca root can vary depending on the extraction and purification methods employed. The following table summarizes reported extraction yields for lepidilines.

| Lepidiline | Extraction Yield (%) | Method |

| A | 0.54 | Pressurized Liquid Extraction |

| B | 0.532 | Pressurized Liquid Extraction |

| C | 0.093 | Pressurized Liquid Extraction |

| D | 0.203 | Pressurized Liquid Extraction |

Biological Activity and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cell lines being a primary area of investigation.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic activity against various human cancer cell lines, including leukemia (HL-60) and breast cancer (MCF-7). The potency of this effect can vary between different lepidiline analogs.

Table of IC₅₀ Values for this compound and Analogs

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | HL-60 | 32.3 |

| Lepidiline C | HL-60 | 27.7 |

| Lepidiline B | HL-60 | 3.8 |

| Lepidiline D | HL-60 | 1.1 |

| This compound | MCF-7 | >100 |

| Lepidiline C | MCF-7 | 75 |

Data compiled from multiple sources.[1][5]

Signaling Pathways

Two key mechanisms of action have been proposed for this compound, providing insight into its biological effects at the molecular level.

4.2.1. Induction of Reactive Oxygen Species (ROS)

Studies on metal complexes of this compound have indicated that its copper complex, in particular, can induce a significant increase in the production of reactive oxygen species (ROS) within cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Caption: this compound (as a copper complex) induces ROS production, leading to apoptosis.

4.2.2. Targeting 17β-Hydroxysteroid Dehydrogenase Type 1 (HSD17B1)

This compound has been identified as a direct modulator of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme crucial for the biosynthesis of sex hormones.[6] By enhancing the activity of HSD17B1, this compound can influence the balance of endogenous estrogens and androgens. This mechanism is particularly relevant to its traditional use in promoting fertility and may also have implications in hormone-dependent cancers.

Caption: this compound enhances HSD17B1 activity, modulating sex hormone levels.

Experimental Workflow Visualization

The overall process for the isolation and characterization of this compound from its natural source can be summarized in the following workflow diagram.

Caption: Workflow for the isolation and analysis of this compound from Maca root.

Conclusion

This compound stands out as a significant bioactive constituent of Lepidium meyenii. The methodologies for its isolation and purification are becoming increasingly refined, enabling more detailed investigations into its pharmacological properties. The elucidation of its mechanisms of action, including the induction of ROS and the modulation of HSD17B1, opens new avenues for research into its potential therapeutic applications, from oncology to reproductive health. This technical guide provides a solid foundation for scientists and researchers to build upon in their exploration of this promising natural product.

References

- 1. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lepidium meyenii (Maca) Roots: UPLC-HRMS, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Improves the Balance of Endogenous Sex Hormones and Increases Fecundity by Targeting HSD17B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Lepidiline A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Lepidiline A, a unique imidazole alkaloid isolated from the roots of Lepidium meyenii (Maca), has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its cytotoxic effects against cancer cells and its role in modulating sex hormone balance. This document details the quantitative data, experimental protocols, and underlying signaling pathways to support further research and drug development efforts.

Cytotoxic Activity of this compound and Its Derivatives

This compound has demonstrated a moderate to low in vitro anticancer effect against a variety of cancer cell lines.[1][2] Its cytotoxic potential is significantly influenced by the cell line and the specific chemical structure of the lepidiline analogue.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for this compound and its related compounds from various studies are summarized in the table below for comparative analysis.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HL-60 (Human promyelocytic leukemia) | ~30 | [2] |

| HL-60 (Human promyelocytic leukemia) | 32.3 ± 2.1 | [3][4][5] | |

| MCF-7 (Human breast adenocarcinoma) | >100 | [3][4][5] | |

| T-47D (Human breast cancer) | 16.1 | ||

| IGROV-1 (Human ovarian cancer) | 48.1 - 72.9 | [2] | |

| OVC-3 (Human ovarian cancer) | 48.1 - 72.9 | [2] | |

| OVC-8 (Human ovarian cancer) | 48.1 - 72.9 | [2] | |

| HUVEC (Human umbilical vein endothelial cells) | >100 | [2] | |

| Lepidiline B | HL-60 (Human promyelocytic leukemia) | 3.8 ± 0.4 | [3][4][5] |

| SK-N-SH (Human neuroblastoma) | 25.73 µg/mL | [6] | |

| SK-N-AS (Human neuroblastoma) | 14.85 µg/mL | [6] | |

| Lepidiline C | HL-60 (Human promyelocytic leukemia) | 27.7 ± 1.9 | [3][4][5] |

| MCF-7 (Human breast adenocarcinoma) | 75 | [2] | |

| SK-N-SH (Human neuroblastoma) | 52.07 µg/mL | [6] | |

| SK-N-AS (Human neuroblastoma) | 44.95 µg/mL | [6] | |

| Lepidiline D | HL-60 (Human promyelocytic leukemia) | 1.1 ± 0.1 | [3][4][5] |

| Cu(I)-Lepidiline A Complex | T-47D (Human breast cancer) | 24.8 | |

| Ag(I)-Lepidiline A Complex | T-47D (Human breast cancer) | 5.8 - 12.0 | |

| Au(I)-Lepidiline A Complex | T-47D (Human breast cancer) | 5.8 - 12.0 |

Experimental Protocols

The following section details the methodologies for the key experiments cited in the study of this compound's biological activity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

96-well microtiter plates

-

This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase.

-

Determine cell viability (e.g., using trypan blue exclusion) and perform a cell count.

-

Dilute the cell suspension to the optimal seeding density (typically 1,000 to 100,000 cells per well) in complete culture medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from a stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from the absorbance of the other wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

Signaling Pathways and Mechanism of Action

Modulation of Sex Hormone Balance via HSD17B1

One of the key identified mechanisms of action for this compound is its ability to target and enhance the activity of 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1).[8] This enzyme plays a crucial role in the biosynthesis of active sex hormones.[9][10][11] Specifically, HSD17B1 catalyzes the conversion of the weak estrogen, estrone, into the more potent estradiol, and the conversion of androstenedione to testosterone.[1] By enhancing the activity of HSD17B1, this compound can effectively increase the levels of estradiol and testosterone, thereby influencing the balance of endogenous sex hormones.[8] This activity may contribute to the traditional use of Maca for improving fertility and sexual function.[8]

Caption: this compound enhances HSD17B1 activity.

Cytotoxicity in Cancer Cells

The cytotoxic effects of imidazole alkaloids, including this compound, are thought to be mediated through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS).[12][13][14] While the precise apoptotic pathways triggered by this compound are still under investigation, many imidazole-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[12][15] The formation of metal complexes with this compound, particularly with copper, has been shown to significantly increase ROS production within cells, leading to enhanced cytotoxicity.

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

This compound presents a promising natural scaffold for the development of novel therapeutic agents. Its demonstrated cytotoxic activity against various cancer cell lines, coupled with its unique mechanism of modulating sex hormone balance through the HSD17B1 enzyme, highlights its potential in both oncology and endocrinology research. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers, facilitating further exploration of this compound's therapeutic applications and its underlying mechanisms of action. Future studies should focus on elucidating the specific apoptotic pathways induced by this compound in cancer cells and exploring its in vivo efficacy and safety profiles.

References

- 1. HSD17B1 - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Systematic Investigation of this compound and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxic Activity of Lepidilines A-D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Estrogen and androgen-converting enzymes 17β-hydroxysteroid dehydrogenase and their involvement in cancer: with a special focus on 17β-hydroxysteroid dehydrogenase type 1, 2, and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights into Testosterone Biosynthesis: Novel Observations from HSD17B3 Deficient Mice [mdpi.com]

- 10. oncotarget.com [oncotarget.com]

- 11. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 15. Imidazoles as potential anticancer agents. | Semantic Scholar [semanticscholar.org]

Lepidiline A: A Technical Guide on its Anticancer Activity and Putative Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lepidiline A, an imidazole alkaloid isolated from the root of Lepidium meyenii (maca), has garnered interest for its potential as an anticancer agent. While research is still in its nascent stages, existing studies have characterized its cytotoxic effects against a range of cancer cell lines. This technical guide consolidates the current understanding of this compound's mechanism of action, focusing on its cytotoxic activity, the limited available mechanistic insights, and the experimental protocols used for its evaluation. It aims to provide a comprehensive resource for researchers looking to build upon the existing knowledge and further investigate the therapeutic potential of this natural compound.

Cytotoxic Activity of this compound

This compound has demonstrated moderate to low cytotoxic effects against various cancer cell lines. Its efficacy is often compared with its analogues (Lepidilines B, C, and D) and, more significantly, with its metal complexes. This compound serves as an N-heterocyclic carbene (NHC) precursor, allowing it to form complexes with metals like gold (Au), silver (Ag), and copper (Cu), which often results in substantially enhanced cytotoxicity.[1][2]

Quantitative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following tables summarize the reported IC₅₀ values for this compound and its derivatives across various human cancer cell lines.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation(s) |

| HL-60 | Leukemia | ~30 / 32.3 | [1][3][4] |

| T-47D | Breast Cancer (ER+) | 16.1 | [1][4] |

| IGROV-1 | Ovarian Cancer | 48.1 - 72.9 | [1][4] |

| OVC-3 | Ovarian Cancer | 48.1 - 72.9 | [1][4] |

| OVC-8 | Ovarian Cancer | 48.1 - 72.9 | [1][4] |

| OVC-5 | Gastrointestinal Cancer | 216.3 | [1][4] |

| MCF-7 | Breast Cancer (ER+) | >100 | [1][3] |

| MDA-MB-231 | Breast Cancer (ER-) | >60 | [1][5] |

| SK-N-SH | Neuroblastoma | ~50 - 200 | [6] |

| SK-N-AS | Neuroblastoma | ~50 - 200 | [6] |

Note: Some studies reported low toxicity up to ~60 µM for certain cell lines.[1][4]

Table 2: Comparative IC₅₀ Values of Lepidilines A, B, C, and D

| Compound | HL-60 (Leukemia) (µM) | MCF-7 (Breast Cancer) (µM) | SK-N-AS (Neuroblastoma) (µg/mL) | SK-N-SH (Neuroblastoma) (µg/mL) | Citation(s) |

| This compound | 32.3 | >100 | - | - | [3] |

| Lepidiline B | 3.8 | >100 | 14.85 | 25.73 | [3][6] |

| Lepidiline C | 27.7 | 75 | 44.95 | 52.07 | [1][3][6] |

| Lepidiline D | 1.1 | >100 | - | - | [3] |

Note: Lepidilines B and D show significantly higher potency against the HL-60 leukemia cell line.[3][5]

Table 3: Comparative IC₅₀ Values of this compound (LA) and its Metal Complexes

| Cell Line | LA (µM) | Cu-LA (µM) | Ag-LA (µM) | Au-LA (µM) | Citation(s) |

| IGROV-1 | 48.1 | 63.5 | 10.5 | 7.7 | [1] |

| OVC-3 | 72.9 | 69.8 | 17.4 | 12.3 | [1] |

| OVC-8 | 63.3 | 66.8 | 13.9 | 11.2 | [1] |

| T-47D | 16.1 | 24.8 | 5.8 | 12.0 | [1][4] |

| MCF-7 | >100 | 48.2 | 8.8 | 11.9 | [1][4] |

| MDA-MB-231 | >100 | 60.1 | 9.0 | 10.6 | [1][4] |

Note: Silver (Ag) and Gold (Au) complexes of this compound are remarkably more cytotoxic than the parent compound.[1][4]

Selectivity for Cancer Cells

An important aspect of any potential anticancer agent is its selectivity towards malignant cells over healthy ones. Studies have shown that this compound and its analogues have a large safety margin, with IC₅₀ values over 100 µM for normal human umbilical vein endothelial cells (HUVEC).[3][5] This suggests a degree of selective cytotoxicity, a favorable characteristic for a drug candidate.

Core Mechanism of Action

The precise molecular mechanism by which this compound exerts its cytotoxic effects is not yet fully elucidated. Current research points towards a multi-faceted action that is significantly influenced by its chemical structure and its ability to form metal complexes.

Role as an N-Heterocyclic Carbene (NHC) Ligand

Lepidilines A and C are classified as N-heterocyclic carbene (NHC) precursors.[1] This property is central to their ability to act as ligands for metal ions. The resulting metal-NHC complexes, particularly with gold(I) and silver(I), exhibit vastly improved and more consistent cytotoxic activity against a broad range of cancer cells compared to this compound alone.[1][2] This suggests that the core imidazole scaffold of this compound serves as an effective delivery vehicle for a more potent metallic cytotoxic agent.

Caption: Formation of potent metal complexes from this compound.

Induction of Reactive Oxygen Species (ROS)

While this compound itself did not provoke extra ROS production in tested cell lines, its copper(I) complex (Cu-LA) was found to induce a significant and universal increase in intracellular ROS.[1][2] The generation of high levels of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, damage to DNA, proteins, and lipids, and ultimately triggering apoptotic cell death. This represents one of the few specific mechanistic actions identified for a this compound derivative.

Caption: ROS-mediated cell death pathway induced by Cu-Lepidiline A.

Unexplored Pathways: Apoptosis, Cell Cycle, and Metastasis

The downstream effects of this compound treatment remain largely uncharacterized. It is highly probable that the observed cytotoxicity involves the induction of apoptosis and/or cell cycle arrest, as these are common mechanisms for anticancer agents. However, studies detailing the modulation of key regulatory proteins—such as caspases, Bcl-2 family members, cyclins, or cyclin-dependent kinases—by this compound are currently lacking in the available literature. Similarly, its effects on cancer cell migration, invasion, and metastasis have not been reported. These areas represent critical gaps in knowledge and are prime targets for future research.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anticancer activity.

MTT Assay for Cytotoxicity Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the most common method cited for determining the cytotoxic effects of this compound.[3] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 96 hours) under standard culture conditions.[3][6]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 560-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Caption: Standard workflow for the MTT cytotoxicity assay.

H2DCFDA Assay for Intracellular ROS Detection

This assay is used to measure the generation of intracellular ROS, a key mechanism identified for the copper complex of this compound.[1]

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable compound that is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts the molecule to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

-

Cell Culture: Grow cells to sub-confluency in a suitable plate or dish (e.g., 96-well black plate for fluorescence reading).

-

Compound Treatment: Treat cells with the test compound (e.g., Cu-Lepidiline A) for the desired duration. Include a positive control (e.g., tert-butyl hydroperoxide) and a negative control.

-

H2DCFDA Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add medium containing H2DCFDA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells again to remove excess probe. Add buffer or medium and immediately measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer (Excitation: ~488 nm, Emission: ~525 nm).

Western Blotting for Protein Expression Analysis

While not yet reported for this compound, Western blotting is an essential technique to investigate effects on signaling pathways (e.g., PI3K/Akt, MAPK) and apoptosis (e.g., Caspase-3, PARP, Bcl-2).

Methodology:

-

Protein Extraction: Treat cells with this compound for various times and concentrations. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Current evidence establishes this compound as a natural product with modest but selective anticancer activity. Its true potential appears to lie in its role as an N-heterocyclic carbene ligand, where its complexation with metal ions like gold and silver leads to a dramatic increase in cytotoxicity. The only specific mechanism of action identified to date involves the induction of ROS by its copper complex.

The field is wide open for further investigation. A comprehensive understanding of this compound's anticancer potential requires research into the following areas:

-

Apoptosis and Cell Cycle Analysis: Determining if this compound induces programmed cell death and/or causes cell cycle arrest, and identifying the specific molecular players involved.

-

Signaling Pathway Elucidation: Investigating the effect of this compound on major cancer-related signaling pathways, such as PI3K/Akt, MAPK, and NF-κB.

-

Metastasis Studies: Assessing whether this compound can inhibit cancer cell migration and invasion, key steps in the metastatic cascade.

-

In Vivo Efficacy: Evaluating the performance of this compound and its more potent metal complexes in preclinical animal models of cancer.

Addressing these questions will be crucial to validate this compound and its derivatives as viable leads for future anticancer drug development.

References

- 1. Synthesis and Systematic Investigation of this compound and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

The Discovery and History of Lepidiline A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline A, a unique imidazole alkaloid first isolated from the Peruvian plant Lepidium meyenii (Maca), has garnered significant interest in the scientific community. Initially identified for its role in traditional medicine, this N-heterocyclic carbene (NHC) precursor has become a focal point for synthetic chemists and drug development professionals due to its intriguing biological activities and its potential as a ligand for therapeutic metal complexes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound, with a focus on its cytotoxic properties and underlying mechanisms of action. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for the scientific community.

Discovery and History

This compound was first isolated and identified in 2003 from the roots of Lepidium meyenii, a plant cultivated in the Andean highlands of Peru for over 3000 years and traditionally used as a nutritional supplement to enhance fertility and sexual function.[1][2] this compound belongs to a small class of histidine-derived imidazole alkaloids.[1] Its structure was determined to be 1,3-dibenzyl-4,5-dimethylimidazolium chloride, and this was unequivocally confirmed by single-crystal X-ray diffraction.[3] Following the discovery of this compound and its analogue Lepidiline B, other derivatives such as Lepidilines C and D were later identified from Maca extracts.[1]

Initial investigations into the biological activity of this compound revealed it to have moderate to low in vitro anticancer effects against various cancer cell lines.[1][4] However, its character as an N-heterocyclic carbene (NHC) precursor opened a new avenue of research.[1][5] NHCs are potent electron donors that form stable complexes with transition metals, leading to the synthesis and investigation of this compound-metal complexes (e.g., with gold, silver, copper, and iridium) which have demonstrated significantly enhanced cytotoxic activities.[1][5][6]

Chemical Structure and Synthesis

This compound is an imidazolium salt with the chemical formula C₁₉H₂₁ClN₂.[7] The structure features a central 4,5-dimethylimidazole ring N-substituted with two benzyl groups.

Synthetic Protocols

Several synthetic routes to this compound have been reported. A common approach involves the double benzylation of 4,5-dimethylimidazole. A more recent and efficient method utilizes imidazole N-oxides as key intermediates.

Protocol 1: Synthesis via 4,5-Dimethylimidazole [1]

This protocol involves the direct benzylation of 4,5-dimethylimidazole hydrochloride.

-

Materials: 4,5-dimethyl-imidazole-3-ium-chloride, acetonitrile, benzyl chloride, diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve 1.00 g (7.54 mmol) of 4,5-dimethyl-imidazol-3-ium-chloride in 37.7 mL of acetonitrile in a round-bottom flask with a magnetic stirrer.

-

Add 2.6 mL (22.60 mmol) of benzyl chloride and 2.6 mL (15.10 mmol) of diisopropylethylamine to the mixture.

-

Heat the mixture to 85 °C and stir for 16 hours.

-

After the reaction, add Celite to the mixture and remove all volatile components under reduced pressure.

-

Purify the crude product using reversed-phase chromatography with a water and acetonitrile gradient.

-

Lyophilize the collected fractions to obtain this compound as a white solid.

-

Protocol 2: Synthesis via Imidazole N-oxide [4]

This method involves the deoxygenation of an N-oxide precursor followed by N-alkylation.

-

Materials: 1-benzyl-4,5-dimethylimidazole N-oxide, Raney-nickel, ethanol, benzyl chloride.

-

Procedure:

-

Treat 1-benzyl-4,5-dimethylimidazole N-oxide with freshly prepared Raney-nickel in ethanol to yield 1-benzyl-4,5-dimethylimidazole.

-

N-alkylate the resulting imidazole with benzyl chloride under microwave irradiation for 5 minutes.

-

The reaction yields this compound in nearly quantitative yield.

-

Synthesis Workflow Diagram

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its cytotoxic effects against cancer cells being the most extensively studied. The data presented below summarizes its efficacy, both as a standalone compound and as a ligand in metal complexes.

In Vitro Cytotoxicity of this compound

This compound generally shows moderate to low cytotoxicity. Its efficacy varies significantly across different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Promyelocytic Leukemia | ~30 | [1] |

| T-47D | Breast Cancer | 16.1 | [1] |

| IGROV-1 | Ovarian Cancer | 72.9 | [1] |

| OVC-3 | Ovarian Cancer | 48.1 | [1] |

| OVC-8 | Ovarian Cancer | 63.2 | [1] |

| OVC-5 | Ovarian Cancer | 216.3 | [5] |

| Mes-Sa | Uterine Sarcoma | 27.8 | [5] |

| MCF-7 | Breast Cancer | >100 | [1] |

| HUVEC | Normal Endothelial Cells | >100 | [1] |

In Vitro Cytotoxicity of this compound Metal Complexes

Complexation with transition metals like copper, silver, and gold significantly enhances the cytotoxic potency of this compound.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Cu-LA | IGROV-1 | Ovarian Cancer | 68.4 | [1] |

| Cu-LA | T-47D | Breast Cancer | 24.8 | [1] |

| Ag-LA | IGROV-1 | Ovarian Cancer | 17.4 | [1] |

| Ag-LA | T-47D | Breast Cancer | 12.0 | [1] |

| Au-LA | IGROV-1 | Ovarian Cancer | 14.8 | [1] |

| Au-LA | T-47D | Breast Cancer | 7.7 | [1] |

Mechanism of Action

The mechanisms through which this compound and its derivatives exert their biological effects are multifaceted and appear to be context-dependent.

Cytotoxic Mechanism

The cytotoxic activity of this compound, particularly its metal complexes, is linked to the induction of oxidative stress. The copper(I) complex of this compound (Cu-LA) has been shown to cause a significant and universal increase in the production of intracellular reactive oxygen species (ROS).[5] While this compound alone does not provoke significant ROS production, its role as an NHC ligand facilitates the delivery and activity of the metal center, which is responsible for the pro-oxidant effect.[5] Elevated ROS levels can lead to cellular damage and trigger programmed cell death (apoptosis).

Resistance to this compound and Cu-LA has been observed in multidrug-resistant (MDR) cancer cells overexpressing the ABCB1 transporter, suggesting that the compound may be a substrate for this efflux pump.[5] Interestingly, the silver and gold complexes of this compound appear to overcome this resistance.[5]

Proposed ROS-Mediated Apoptotic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aspiletrein A Induces Apoptosis Cell Death via Increasing Reactive Oxygen Species Generation and AMPK Activation in Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Systematic Investigation of this compound and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Lepidiline A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Lepidiline A (1,3-dibenzyl-4,5-dimethylimidazolium chloride), a natural product of interest in medicinal chemistry. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for their acquisition, to support research and development efforts.

Chemical Structure

This compound is an imidazole alkaloid with the chemical structure 1,3-dibenzyl-4,5-dimethylimidazolium chloride.[1][2][3]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data confirms the molecular formula and mass of this compound.

| Ion | Calculated m/z | Found m/z | Method |

| [M]⁺ | 277.1705 | 277.1700 | ESI |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Frequency (MHz) |

| 2 | 9.34[4] | s | - | DMSO-d₆ | 500 |

| 6, 13 | 5.44[4] | s | - | DMSO-d₆ | 500 |

| 8-12, 15-19 | 7.28-7.47[4] | m | - | DMSO-d₆ | 500 |

| 20, 21 | 2.12[4] | s | - | DMSO-d₆ | 500 |

| 2 | 11.10* | s | - | CDCl₃ | 600 |

| 8-12, 15-19 | 7.26-7.32 | m | - | CDCl₃ | 600 |

| 6, 13 | 5.49 | s | - | CDCl₃ | 600 |

| 20, 21 | 2.03 | s | - | CDCl₃ | 600 |

*Table 2: ¹H NMR Chemical Shifts for this compound. Partial H/D exchange observed.[2][5]

¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ) ppm | Solvent | Frequency (MHz) |

| 2 | 135.9 | DMSO-d₆ | 125 |

| 4, 5 | 127.6 | DMSO-d₆ | 125 |

| 6, 13 | 50.1 | DMSO-d₆ | 125 |

| 7, 14 | 134.7 | DMSO-d₆ | 125 |

| 8, 12, 15, 19 | 128.2 | DMSO-d₆ | 125 |

| 9, 11, 16, 18 | 129.0 | DMSO-d₆ | 125 |

| 10, 17 | 129.6 | DMSO-d₆ | 125 |

| 20, 21 | 8.6 | DMSO-d₆ | 125 |

| 2 | 137.4* | CDCl₃ | 151 |

| 4, 5 | 127.2 (2C) | CDCl₃ | 151 |

| 6, 13 | 51.1 (2C) | CDCl₃ | 151 |

| 7, 14 | 133.3 (2C) | CDCl₃ | 151 |

| 8, 12, 15, 19 | 127.9 (4C) | CDCl₃ | 151 |

| 9, 11, 16, 18 | 129.4 (4C) | CDCl₃ | 151 |

| 10, 17 | 128.9 (2C) | CDCl₃ | 151 |

| 20, 21 | 8.9 (2C) | CDCl₃ | 151 |

*Table 3: ¹³C NMR Chemical Shifts for this compound. Broadened due to partial H/D exchange.[2][4][5]

Experimental Protocols

The following protocols are generalized from typical procedures for the spectroscopic analysis of natural products like this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[2] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The data is acquired in positive ion mode to observe the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a high-field spectrometer, such as a 500 MHz or 600 MHz instrument.[2][4]

-

Sample Preparation: Approximately 1-5 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: One-dimensional proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.[2]

-

¹³C NMR: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.[2]

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguous assignment of proton and carbon signals.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different spin systems and confirming the overall carbon skeleton.[8][10][11]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Systematic Investigation of this compound and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. omicsonline.org [omicsonline.org]

- 7. 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. mdpi.com [mdpi.com]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Lepidiline A as an N-Heterocyclic Carbene Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline A, a naturally occurring imidazole alkaloid first isolated from the Peruvian plant Lepidium meyenii (Maca), has emerged as a significant precursor for the synthesis of N-heterocyclic carbenes (NHCs).[1][2] These NHCs, in turn, serve as versatile ligands for the creation of novel metal complexes with promising applications in catalysis and medicinal chemistry.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its synthesis, its role as an NHC precursor, and the properties of its derived metal complexes.

Synthesis of this compound

The first reported synthesis of this compound (1,3-dibenzyl-4,5-dimethylimidazolium chloride) was documented in 2020.[1][4] Several synthetic routes have since been developed, generally involving the benzylation of a 4,5-dimethylimidazole core.

Synthetic Methodologies

A common approach involves the double benzylation of 4,5-dimethylimidazole or its hydrochloride salt.[1][4] Another reported method utilizes a multi-step process starting from a hydroxymethyl imidazolium salt, which is subsequently reduced and benzylated.[1][4] A more recent, high-yield synthesis involves the deoxygenation of an imidazole N-oxide intermediate followed by microwave-assisted benzylation.[2][5]

Experimental Protocol: Synthesis from 4,5-dimethyl-imidazole hydrochloride[1][4]

-

Dissolution: 1.00 g (7.54 mmol) of 4,5-dimethyl-imidazole hydrochloride is dissolved in 37.7 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirring bar.

-

Addition of Reagents: 2.6 mL (22.60 mmol, 3 equivalents) of benzyl chloride and 2.6 mL (15.10 mmol, 2 equivalents) of N,N-diisopropylethylamine (DIPEA) are added to the mixture.

-

Reaction: The mixture is heated to 85 °C and stirred for 16 hours.

-

Purification: After the reaction, Celite is added to the mixture, and all volatile components are removed under reduced pressure. The crude product is then purified by reversed-phase chromatography using a water and acetonitrile gradient.

-

Isolation: The solvents are removed by lyophilization to yield this compound as a white solid.

Experimental Protocol: Microwave-Assisted Synthesis[2][5]

-

Deoxygenation: 1-benzyl-4,5-dimethylimidazole N-oxide is treated with freshly prepared Raney-nickel in ethanol to yield 1-benzyl-4,5-dimethylimidazole.

-

N-alkylation: The resulting 1-benzyl-4,5-dimethylimidazole is N-alkylated with benzyl chloride under microwave irradiation. The reaction is typically complete within 5 minutes.

-

Isolation: The product, this compound, is obtained in nearly quantitative yield.

Quantitative Data for this compound Synthesis

| Parameter | Method 1 (Conventional Heating) | Method 2 (Microwave-Assisted) |

| Starting Material | 4,5-dimethyl-imidazole hydrochloride[1][4] | 1-benzyl-4,5-dimethylimidazole N-oxide[2][5] |

| Reagents | Benzyl chloride, DIPEA[1][4] | Benzyl chloride, Raney-nickel[2][5] |

| Solvent | Acetonitrile[1][4] | Ethanol[2][5] |

| Temperature | 85 °C[1][4] | Microwave irradiation[2][5] |

| Reaction Time | 16 hours[1][4] | 5 minutes[2][5] |

| Yield | 76%[1][4] | Nearly quantitative[2][5] |

| Purification | Reversed-phase chromatography, lyophilization[1][4] | Not specified, implied high purity[2][5] |

This compound as an N-Heterocyclic Carbene Precursor

This compound serves as a stable imidazolium salt precursor for the generation of the corresponding N-heterocyclic carbene, 1,3-dibenzyl-4,5-dimethylimidazol-2-ylidene. This is typically achieved by deprotonation at the C2 position of the imidazole ring using a suitable base. The resulting carbene is a strong sigma-donor ligand that can be used to form stable complexes with a variety of transition metals.[1][2]

General Workflow for NHC-Metal Complex Synthesis

Caption: General workflow for synthesizing NHC-metal complexes from this compound.

Applications of this compound-Derived NHC Complexes

The metal complexes derived from this compound's NHC ligand have shown significant potential in both catalysis and medicinal chemistry.

Catalysis

Iridium(I) complexes bearing the this compound-derived NHC ligand have been synthesized and evaluated as catalysts in hydrogen isotope exchange (HIE) reactions.[3][6][7] These catalysts are effective for the deuteration and tritiation of various organic molecules, which is a crucial process in drug discovery and development for studying metabolic pathways.[3]

Anticancer Activity

Complexes of the this compound-derived NHC with gold(I), silver(I), and copper(I) have demonstrated cytotoxic effects against a range of cancer cell lines, including ovarian, gastrointestinal, breast, and uterine cancers.[1][4] The nature of the metal ion plays a critical role in the biological activity of these complexes.[1] For instance, the copper complex has been shown to induce a significant increase in reactive oxygen species (ROS) within cancer cells.[1]

Experimental Protocols for NHC-Metal Complex Synthesis

Synthesis of a Silver(I)-NHC Complex (Ag-LA)[4]

-

Dissolution: 500.0 mg (1.60 mmol) of this compound is dissolved in 8.0 mL of dichloromethane in a brown vial equipped with a magnetic stirring bar.

-

Addition of Metal Source: 203.7 mg (0.88 mmol) of silver(I) oxide (Ag₂O) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for 30 minutes.

-

Work-up: The mixture is filtered and the solvent is removed under reduced pressure.

-

Crystallization: The resulting white solid is crystallized by the addition of diethyl ether to yield Ag-LA.

Synthesis of an Iridium(I)-NHC Complex[3]

A transmetalation procedure from a silver-NHC complex is often employed for the synthesis of iridium complexes.

-

Formation of Silver Complex: The this compound bromide salt is reacted with silver(I) oxide and sodium iodide in dichloromethane to yield a silver-NHC complex.

-

Transmetalation: The silver complex is then reacted with an iridium precursor, such as [(cod)IrCl]₂, to form the [(cod)Ir(NHC)Cl] complex.

-

Ligand Exchange: The chloride ligand can be subsequently replaced by other ligands, like triphenylphosphine, followed by anion exchange to yield the final iridium(I)-NHC-phosphine complex.

Quantitative Data for Biological Activity

The cytotoxic activity of this compound and its metal complexes is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | T-47D (Breast Cancer) | 16.1[1][4] |

| HL-60 (Leukemia) | 32.3[5] | |

| MCF-7 (Breast Cancer) | >100[5] | |

| Cu-LA | T-47D (Breast Cancer) | 24.8[1][4] |

| Ag-LA | Breast Cancer Lines | 5.8–12.0[1][4] |

| Au-LA | Breast Cancer Lines | 5.8–12.0[1][4] |

Logical Relationship Diagram for this compound Applications

Caption: Logical relationships of this compound and its derivatives.

Conclusion

This compound has transitioned from a natural product of interest to a valuable and versatile precursor in synthetic chemistry. Its accessibility through various synthetic routes and its role as a precursor to a stable N-heterocyclic carbene have opened avenues for the development of novel metal complexes. The promising catalytic and anticancer activities of these complexes underscore the importance of this compound in modern chemical research and drug development. Further exploration of the structure-activity relationships of its derivatives is warranted to fully exploit their therapeutic and catalytic potential.

References

- 1. Synthesis and Systematic Investigation of this compound and Its Gold(I), Silver(I), and Copper(I) Complexes Using In Vitro Cancer Models and Multipotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

An In-depth Technical Guide on Putative Histidine-Derived Imidazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Putative histidine-derived imidazole alkaloids, predominantly represented by the pyrrole-imidazole alkaloids (PIAs), are a large and structurally diverse family of marine natural products. Primarily isolated from marine sponges of the order Agelasida, these compounds have garnered significant attention from the scientific community due to their complex molecular architectures and wide-ranging biological activities. It is postulated that the 2-aminoimidazole moiety central to these alkaloids originates from the amino acid L-histidine. This technical guide provides a comprehensive overview of these fascinating molecules, including their biosynthesis, isolation, and biological significance. Detailed experimental protocols for their extraction and bioactivity assessment are provided, along with a compilation of quantitative bioactivity data. Furthermore, key signaling pathways modulated by these alkaloids are illustrated to facilitate a deeper understanding of their mechanisms of action and to support their potential as scaffolds for future drug development.

Introduction

The marine environment is a vast repository of unique chemical entities, many of which possess potent biological activities. Among these, the putative histidine-derived imidazole alkaloids, particularly the pyrrole-imidazole alkaloids (PIAs), stand out for their structural complexity and therapeutic potential.[1][2] These nitrogen-rich compounds are predominantly found in marine sponges, especially those belonging to the genera Agelas, Axinella, and Hymeniacidon.[2]

The core structure of these alkaloids features a 2-aminoimidazole ring, which is biosynthetically linked to the amino acid L-histidine.[3] The structural diversity of this class of compounds is vast, ranging from simple monomers like oroidin to complex dimeric and tetrameric structures such as sceptrin, ageliferin, and palau'amine.[1][4][5] These molecules have demonstrated a remarkable array of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities, making them attractive targets for drug discovery and development.[6][7][8]

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this class of natural products. It will cover the biosynthetic origins, provide detailed experimental protocols for isolation and bioactivity assessment, present quantitative data on their biological effects, and visualize the key signaling pathways they modulate.

Biosynthesis of Pyrrole-Imidazole Alkaloids

The biosynthesis of pyrrole-imidazole alkaloids is a complex process that is not yet fully elucidated. However, isotopic labeling studies have provided evidence that the 2-aminoimidazole moiety is derived from L-histidine, while the pyrrole carboxamide portion is derived from L-proline or L-ornithine.[9]

The proposed biosynthetic pathway begins with the formation of oroidin, which is considered a key precursor to many of the more complex dimeric and cyclic alkaloids.[2][4] Oroidin itself is thought to be formed from the condensation of a pyrrole-2-carboxylic acid derivative and a 2-amino-N-(3-aminopropyl)imidazole moiety. The diverse array of pyrrole-imidazole alkaloids is then generated through a series of enzymatic transformations including cyclizations, dimerizations, and halogenations.[9]

For instance, the dimeric alkaloid sceptrin is hypothesized to be formed via a [2+2] cycloaddition of two hymenidin monomers, a derivative of oroidin.[5] Ageliferin, another dimeric alkaloid, is thought to arise from a [4+2] cycloaddition of hymenidin monomers.[10] The more complex structures, such as palau'amine, are believed to be formed through even more intricate biosynthetic pathways involving multiple enzymatic steps.[11]

Experimental Protocols

Isolation and Purification of Pyrrole-Imidazole Alkaloids from Marine Sponges

The following protocol is a generalized procedure for the isolation of pyrrole-imidazole alkaloids from marine sponges of the genus Agelas. Modifications may be necessary depending on the specific sponge species and the target alkaloids.

Materials:

-

Frozen marine sponge sample (e.g., Agelas sp.)

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH2Cl2), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

Water (H2O), deionized

-

Sephadex LH-20

-

Silica gel (for column chromatography)

-

Reversed-phase C18 silica gel (for HPLC)

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector

-

Freeze-dryer

Procedure:

-

Extraction:

-

The frozen sponge material (e.g., 500 g wet weight) is diced into small pieces and exhaustively extracted with MeOH (3 x 1.5 L) at room temperature for 24 hours per extraction.

-

The combined MeOH extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude aqueous suspension.

-

-

Solvent Partitioning:

-

The aqueous suspension is then subjected to a liquid-liquid partitioning scheme.

-

First, partition with n-hexane to remove nonpolar lipids. The n-hexane layer is separated and concentrated.

-

Next, partition the aqueous layer with CH2Cl2. The CH2Cl2 layer is collected and concentrated.

-

Finally, partition the remaining aqueous layer with EtOAc. The EtOAc layer is collected and concentrated.

-

The remaining aqueous fraction is also concentrated.

-

-

Preliminary Fractionation:

-

The CH2Cl2 and EtOAc fractions, which typically contain the majority of the pyrrole-imidazole alkaloids, are subjected to further fractionation.

-

A common method is chromatography on a Sephadex LH-20 column, eluting with MeOH, to separate compounds based on size and polarity.

-

-

Silica Gel Column Chromatography:

-

Fractions enriched with the target alkaloids from the Sephadex LH-20 column are further purified using silica gel column chromatography.

-

A gradient elution system is typically employed, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Final purification of the isolated compounds is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column.

-

A gradient of H2O and MeOH (often with a small amount of trifluoroacetic acid, TFA, to improve peak shape) is used as the mobile phase.

-

Fractions corresponding to individual peaks are collected, and the solvent is removed under vacuum to yield the pure alkaloids.[12]

-

-

Structure Elucidation:

-

The structures of the purified alkaloids are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[7]

-

Cytotoxicity Assay (AlamarBlue Assay)

This protocol describes a method for assessing the cytotoxicity of putative histidine-derived imidazole alkaloids against cancer cell lines using the AlamarBlue reagent.[4][13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

AlamarBlue HS Cell Viability Reagent

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase and perform a cell count.

-

Adjust the cell density to the desired concentration (e.g., 1 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

AlamarBlue Assay:

-

Add AlamarBlue reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the control wells (medium with AlamarBlue but no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.[14]

-

Antimicrobial Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of putative histidine-derived imidazole alkaloids against bacterial and fungal strains.[15][16]

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Prepare a fresh culture of the microbial strain on an appropriate agar plate.

-

Inoculate a few colonies into the corresponding broth medium and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to the final inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth medium without inoculum).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

Quantitative Bioactivity Data

The following tables summarize the reported cytotoxic and antimicrobial activities of selected putative histidine-derived imidazole alkaloids.

Table 1: Cytotoxicity of Pyrrole-Imidazole Alkaloids against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Hymenialdisine | MCF-7 (Breast) | 5.2 | [19] |

| PC9 (Lung) | 5.6 | [19] | |

| A549 (Lung) | 7.8 | [19] | |

| K562 (Leukemia) | 9.4 | [6] | |

| HeLa (Cervical) | 21.4 | [6] | |

| Oroidin | Huh-7 (Liver) | >100 | [20] |

| Sceptrin | HCT-116 (Colon) | 1.9 | [6] |

| A2780 (Ovarian) | 0.94 | [6] | |

| SKBR3 (Breast) | 0.67 | [6] | |

| Ageliferin | KB (Oral) | 0.2 | [6] |

| Palau'amine | P388 (Leukemia) | <0.04 | [11] |

| Dibromophakellstatin | Ovarian Cancer | 0.60 | [5] |

| Glioblastoma | 0.93 | [5] | |

| Non-small cell lung | 0.96 | [5] |

Table 2: Antimicrobial Activity of Pyrrole-Imidazole Alkaloids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Oroidin | Staphylococcus aureus | 12.5 | [15] |

| Enterococcus faecalis | 12.5 | [15] | |

| Escherichia coli | 50 | [15] | |

| Nakamurine B | Candida albicans | 60 | [21] |

| Marmaricine A | MRSA | 8 | [22] |

| Marmaricine B | MRSA | 8 | [22] |

| Candida albicans | 8 | [22] |

Signaling Pathways and Mechanisms of Action

Several putative histidine-derived imidazole alkaloids have been shown to exert their biological effects by modulating key cellular signaling pathways.

Hymenialdisine: A Pan-Kinase Inhibitor

Hymenialdisine is a well-characterized inhibitor of multiple protein kinases, which are crucial regulators of cell signaling. It has been shown to inhibit cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and mitogen-activated protein kinases (MAPKs), among others. By inhibiting these kinases, hymenialdisine can interfere with cell cycle progression, apoptosis, and inflammatory responses.[23][24] For example, its inhibition of CDKs leads to cell cycle arrest, which is a key mechanism of its anticancer activity. Furthermore, hymenialdisine has been reported to suppress the activation of the NF-κB signaling pathway, a central mediator of inflammation and cell survival.[24][25]

Caption: Hymenialdisine inhibits CDK4/6 and CDK2, leading to cell cycle arrest.

Caption: Hymenialdisine inhibits GSK-3β, affecting downstream signaling.

Caption: Hymenialdisine inhibits the IKK complex, preventing NF-κB activation.

Palau'amine: A Proteasome Inhibitor

Palau'amine has been identified as an inhibitor of the 20S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[26][27] By inhibiting the proteasome, palau'amine can lead to the accumulation of proteins that would normally be degraded, disrupting cellular homeostasis and inducing apoptosis. This mechanism is a key contributor to its potent cytotoxic and immunosuppressive activities.[11][27] The inhibition of the proteasome by palau'amine also affects the NF-κB pathway, as the degradation of IκBα, the inhibitor of NF-κB, is a proteasome-dependent process.[27]

Caption: Palau'amine inhibits the 26S proteasome, preventing protein degradation.

Conclusion

The putative histidine-derived imidazole alkaloids from marine sponges represent a rich and diverse source of bioactive natural products with significant potential for drug discovery. Their complex chemical structures and potent biological activities, including anticancer and antimicrobial effects, have made them compelling targets for chemical synthesis and pharmacological investigation. This technical guide has provided a comprehensive overview of their biosynthesis, detailed experimental protocols for their isolation and bioactivity assessment, a summary of quantitative bioactivity data, and a visualization of the key signaling pathways they modulate.

Further research is needed to fully elucidate the biosynthetic pathways of these complex molecules and to identify their specific molecular targets. The development of more efficient and scalable synthetic routes will be crucial for enabling in-depth structure-activity relationship studies and for providing sufficient material for preclinical and clinical evaluation. The information compiled in this guide serves as a valuable resource for researchers and drug development professionals, aiming to accelerate the translation of these promising marine natural products into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactivity Screening and Gene-Trait Matching across Marine Sponge-Associated Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Imidazole Alkaloids from the South China Sea Sponge Pericharax heteroraphis and Their Cytotoxic and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Precursor-guided mining of marine sponge metabolomes lends insight into biosynthesis of pyrrole-imidazole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imidazole Alkaloids and Their Zinc Complexes from the Calcareous Marine Sponge Leucetta chagosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Screening and Toxicity Assay of Bioactive Compounds from Ethyl Acetate Extract of Indonesian Marine Sponge Dysidia sp. from Hoga Island | Scientific.Net [scientific.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Biological Activities of Aqueous and Organic Extracts from Tropical Marine Sponges [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Hybrid Pyrrole-Imidazole Alkaloids from the Sponge Agelas sceptrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An analysis of phakellin and oroidin structures stimulated by further study of an Agelas sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lepidiline A: From Traditional Andean Medicine to Modern Pharmacological Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lepidiline A, an imidazole alkaloid, is a significant bioactive compound isolated from the roots of Lepidium meyenii, commonly known as Maca.[1][2] For centuries, Maca has been a staple in the traditional medicine of the Peruvian Andes, utilized for its purported effects on fertility, energy, and overall vitality.[3][4] While the ethnobotanical applications of Maca are well-documented, recent scientific inquiry has shifted towards elucidating the pharmacological activities of its individual constituents. This guide provides a comprehensive technical overview of this compound, focusing on its traditional context, pharmacological properties, and potential therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.

Traditional Context: Maca and its Ethnomedicinal Uses

Lepidium meyenii has been cultivated and consumed in the Andean highlands for at least 3,000 years.[1][2] Traditionally, the dried hypocotyls of the Maca plant are prepared as a food and a natural remedy.[3] The folk medicine of Peruvian Indian tribes attributes a range of benefits to Maca, including enhanced sexual function and fecundity.[3][5] It is important to note that these traditional uses pertain to the whole plant extract, which contains a complex mixture of metabolites, including macamides, macaenes, glucosinolates, and the imidazole alkaloids known as lepidilines.[4][6] this compound is one of the key alkaloids that has garnered significant scientific interest.

Chemical Profile of this compound

This compound is chemically identified as 1,3-dibenzyl-4,5-dimethylimidazolium chloride.[7] Its structure was elucidated through spectroscopic methods and confirmed by single-crystal X-ray diffraction.[8]

Pharmacological Activities and Mechanism of Action

While traditional use points towards effects on fertility, modern research has primarily investigated the cytotoxic and hormonal modulatory activities of this compound.

Cytotoxic Activity

This compound has demonstrated moderate to low in vitro anticancer effects against various cancer cell lines.[1][2] Its efficacy is often compared to its analogues (Lepidiline B, C, and D) and its metal complexes.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| This compound | HL-60 (Leukemia) | ~30 | [1][2] |

| T-47D (Breast Cancer) | 16.1 | [1][2] | |

| HUVEC (Normal Endothelial) | >100 | [1][2] | |

| Lepidiline B | HL-60 (Leukemia) | 3.8 | [1] |

| PACA2 (Pancreatic Adenocarcinoma) | 4.2 | [3][9] | |

| MDA-231 (Breast Carcinoma) | 5.1 | [3][9] | |

| Lepidiline C | HL-60 (Leukemia) | ~30 | [1] |

| MCF-7 (Breast Cancer) | 75 | [1] | |

| Lepidiline D | HL-60 (Leukemia) | 1.1 | [1] |

| Cisplatin | Various | 2.2 - 6.0 | [1][2] |

| Auranofin | Various | 1.2 - 2.8 | [1][2] |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.